molecular formula C11H14N2O4 B8598731 Ethyl 3-(4-nitrophenylamino)propionate

Ethyl 3-(4-nitrophenylamino)propionate

Cat. No.: B8598731
M. Wt: 238.24 g/mol
InChI Key: LUMOHBHIKDRKNV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrophenylamino)propionate is an ester derivative featuring a propionate backbone with a 4-nitrophenylamino group at the β-position. The nitro group at the para position of the phenyl ring imparts strong electron-withdrawing properties, influencing electronic distribution, solubility, and reactivity.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 3-(4-nitroanilino)propanoate

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-8-12-9-3-5-10(6-4-9)13(15)16/h3-6,12H,2,7-8H2,1H3

InChI Key

LUMOHBHIKDRKNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-[(3,5-Dimethylphenyl)amino]propionate (–2)

  • Structural Differences : Replaces the 4-nitro group with 3,5-dimethyl substituents, introducing electron-donating methyl groups instead of the nitro group.
  • Crystallographic Behavior :
    • Forms centrosymmetric dimers via N–H⋯O hydrogen bonds .
    • The ester and amide groups adopt transposed conformations, similar to other N-aryl succinimide derivatives (e.g., N-(2,6-dimethylphenyl) analogs) .
  • Synthesis : Prepared via condensation of 3,5-dimethylaniline with succinic anhydride in xylene, followed by recrystallization .

Ethyl 3-(4-Nitrophenyl)propanoate ()

  • Structural Differences: Lacks the amino linker; the phenyl group is directly bonded to the propionate chain.
  • Implications: The direct attachment eliminates hydrogen-bonding capacity at the amino site, reducing intermolecular interactions. The nitro group’s electron-withdrawing effect remains, but the lack of an amino spacer may limit conjugation effects observed in the target compound.
  • Data : Molecular weight = 223.23 g/mol; SMILES: CCOC(=O)CCc1ccc(cc1)[N+]([O-])=O .

Ethyl 3-[7-(N-Acetyl-4-Methoxybenzenesulfonamido)-3-Chloro-2H-Indazol-2-yl]propionate ()

  • Structural Complexity : Incorporates an indazole ring system with sulfonamide and chloro substituents.
  • Biological Relevance : Designed for bioactivity (e.g., anti-inflammatory, antitumor applications) due to the indazole core .
  • Crystallography : Exhibits a 3D network via C–H⋯O/N interactions, contrasting with the simpler dimeric packing of the dimethylphenyl analog .
  • Synthesis : Multi-step process involving reduction, sulfonylation, and chromatography, highlighting the increased synthetic complexity compared to the target compound .

Benzimidazole Derivatives ()

  • Example: Ethyl 3-[(2-{[4-(Hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-ylamino]propionate methanesulfonate.
  • Pharmaceutical Focus : X-ray powder diffraction data (Tables 1–3 in ) confirm crystalline polymorphs, critical for drug formulation .

Ethyl 3-(N-Methylamino)propionate ()

  • Structural Variation: Methylation of the amino group eliminates primary amine reactivity.
  • Safety Data : Classified under GHS guidelines with specific handling requirements (e.g., storage at 2–8°C), suggesting differences in stability compared to the target compound’s primary amine .

Key Research Findings

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂) enhance polarization and may improve binding in drug-receptor interactions, while electron-donating groups (e.g., CH₃) favor crystallinity via van der Waals interactions .
  • Synthetic Flexibility: The amino linker in the target compound allows for further functionalization (e.g., acetylation, sulfonylation), as seen in indazole and benzimidazole derivatives .
  • Crystallographic Trends: Hydrogen-bonding motifs (e.g., dimers in ) are common in amino-linked esters, suggesting similar packing behavior for the target compound if synthesized .

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